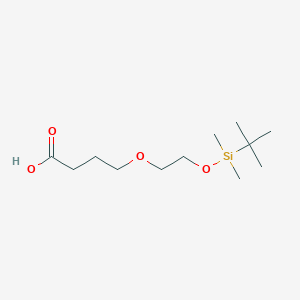

4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid

Description

4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid is a synthetic organic compound featuring a tert-butyldimethylsilyl (TBS) ether group linked via an ethoxy spacer to a butanoic acid backbone. The TBS group serves as a robust protecting group for hydroxyl or carboxyl functionalities, enabling selective reactivity in multi-step syntheses.

- Coupling reactions (e.g., HBTU-mediated amidation in DMF or THF) .

- Selective deprotection (e.g., NaOH hydrolysis of methyl esters to yield carboxylic acids) .

- Purification via silica gel chromatography or direct isolation based on solubility .

This compound’s applications likely align with its analogs in polyketide or nucleoside synthesis, where TBS groups protect sensitive hydroxyl or carboxyl moieties during assembly-line enzymatic processes or nucleotide modifications .

Properties

IUPAC Name |

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-10-9-15-8-6-7-11(13)14/h6-10H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTPQUHRFXGRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The process involves the conversion of alcohols to tert-butyldimethylsilyl ethers in high yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters .

Chemical Reactions Analysis

Types of Reactions

4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid undergoes various types of reactions, including:

Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using agents such as NaBH4 or LiAlH4.

Substitution: The tert-butyldimethylsilyl group can be substituted under acidic conditions or by using fluoride ions.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF

Major Products Formed

The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C10H22O4Si

- Molecular Weight : 238.37 g/mol

- CAS Number : 69171-62-6

Organic Synthesis

One of the primary applications of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)butanoic acid is in organic synthesis. The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis processes. This property allows chemists to selectively manipulate other functional groups without interference.

Case Study: Synthesis of Amino Acids

In a study focused on the synthesis of amino acids, researchers utilized this compound to protect reactive hydroxyl groups, facilitating the formation of complex structures with high yields and purity. The use of the tert-butyldimethylsilyl group demonstrated significant advantages in terms of stability and ease of removal under mild conditions .

Pharmaceutical Applications

4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid has been investigated for its potential pharmaceutical applications, particularly as a precursor in drug synthesis.

Case Study: Anti-inflammatory Compounds

Research has indicated that derivatives of butanoic acid compounds exhibit anti-inflammatory properties by inhibiting leukotriene A4 hydrolase (LTA4H), which is involved in inflammatory pathways. The incorporation of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)butanoic acid into drug formulations has shown promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Research

In biochemical research, this compound plays a role in the development of novel biochemical assays and therapeutic agents.

Case Study: STING Agonist Development

Recent studies have explored the use of 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)butanoic acid as part of a platform for STING agonists, which are being investigated for their anti-tumor properties. The compound's ability to enhance solubility and stability in biological environments makes it an attractive candidate for further development in cancer therapies .

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of functionalized polymers and coatings.

Data Table: Comparison of Functional Properties

| Property | 4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid | Standard Butanoic Acid |

|---|---|---|

| Solubility | High (in organic solvents) | Moderate |

| Thermal Stability | Enhanced due to silyl group | Lower |

| Reactivity | Selectively reactive under mild conditions | More reactive |

Mechanism of Action

The mechanism of action of 4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during chemical transformations. The tert-butyldimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled deprotection of the hydroxyl group .

Comparison with Similar Compounds

Structural Analogs from

The compounds 5b , 5c , and 5d share a TBS-protected backbone but differ in functional groups:

Key Differences from Target Compound :

- The target compound features an ethoxy spacer between the TBS group and the carboxylic acid, enhancing solubility in polar aprotic solvents (e.g., THF, DMF) compared to the amide-linked analogs.

Silyl Ether-Protected Nucleosides ()

Compounds such as 9-((2R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-amine highlight the use of TBS groups in nucleoside synthesis:

Insights :

Natural Product Derivatives ()

While focuses on plant-derived compounds (e.g., steroids, glycosides), the absence of silyl ethers in natural products underscores the synthetic utility of TBS groups. For example, dioscin (a saponin) contains hydroxyl groups unprotected, contrasting with the target compound’s engineered stability for stepwise synthesis .

Data Tables

Table 1: Physicochemical Properties of TBS-Protected Compounds

*Estimated based on structural analogs.

Research Findings

Synthetic Utility : The TBS group in the target compound balances stability and deprotection ease, akin to its use in nucleoside synthesis .

Reactivity : The ethoxy spacer may enhance solubility and reduce steric effects compared to amide-linked analogs, enabling broader applications in peptide or polyketide synthesis .

Comparative Stability : TBS ethers are more hydrolytically stable than TMS (trimethylsilyl) groups but less robust than TBDPS, aligning with their intermediate role in multi-step reactions .

Biological Activity

4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)butanoic acid is an organic compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is primarily known for its role in organic synthesis, particularly in protecting hydroxyl groups during chemical reactions. Its biological activity, while less documented compared to its synthetic applications, offers insights into its potential uses in various fields, including medicinal chemistry and glycobiology.

The compound has the following chemical properties:

- IUPAC Name : 4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]butanoic acid

- Molecular Formula : C12H26O4Si

- Molecular Weight : 262.42 g/mol

- InChI : InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-10-9-15-8-6-7-11(13)14/h6-10H2,1-5H3,(H,13,14)

The biological activity of this compound can be attributed to its mechanism of action as a protecting group. The TBDMS group forms a stable silyl ether that prevents unwanted side reactions during chemical transformations. This property is crucial in synthetic pathways where selective reactivity is required. The selective removal of the TBDMS group under specific conditions allows for the controlled release of hydroxyl functionalities, which can be biologically relevant in various applications.

Glycobiology

In synthetic glycobiology, 4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)butanoic acid is utilized for the production of complex carbohydrates. These carbohydrates are vital for biological processes such as cell signaling and immune responses. The ability to protect and selectively deprotect hydroxyl groups makes this compound valuable in synthesizing glycosylated molecules.

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its stability and reactivity profile allow it to be integrated into larger molecular frameworks that exhibit biological activity. For example, it can be involved in the synthesis of inhibitors targeting specific enzymes or receptors.

Case Studies and Research Findings

Recent studies have explored the use of similar compounds in biological contexts:

- Inhibition Studies : A series of macrocycles derived from similar structures have shown potent inhibitory effects against Plasmodium falciparum, the malaria-causing parasite. These findings suggest that compounds with similar functionalities may also exhibit anti-parasitic properties .

- Synthetic Pathways : Research has demonstrated effective synthetic routes for producing derivatives of TBDMS-protected compounds that enhance their biological activity. These pathways often involve strategic deprotection steps that reveal active sites essential for biological interactions .

- Enzyme Interactions : Investigations into the interactions between TBDMS-protected compounds and various enzymes have highlighted their potential roles as enzyme inhibitors or substrates, further emphasizing their importance in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| TBDMS-Protected Alcohols | TBDMS-OH | Protects hydroxyl groups | Organic synthesis |

| 4-(2-(TBDMS)ethoxy)butanoic acid | TBDMS-O-C2H4-C4H8O2 | Intermediate in drug synthesis | Medicinal chemistry |

| Macrocyclic Inhibitors | Various | Antiparasitic activity | Antimalarial drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.